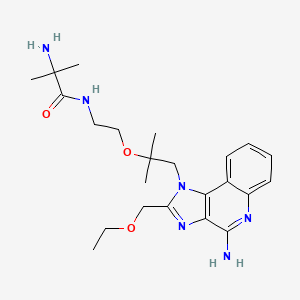

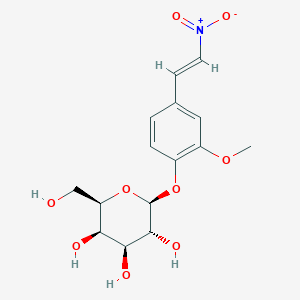

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-methoxy-4-((E)-2-nitrovinyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese peroxidase-galactose (MNP-Gal) is a compound that combines the enzymatic activity of manganese peroxidase with the sugar galactose. Manganese peroxidase is an extracellular heme enzyme that utilizes hydrogen peroxide as an electron-accepting cosubstrate to catalyze the peroxide-dependent oxidation of manganese ions. This enzyme is primarily produced by white-rot fungi and plays a crucial role in the degradation of lignin, a complex polymer found in plant cell walls.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of manganese peroxidase-galactose involves the heterologous expression of manganese peroxidase in a suitable host organism, such as Pichia pastoris. The enzyme is then purified and conjugated with galactose through glycosylation reactions. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the stability and activity of the enzyme.

Industrial Production Methods

Industrial production of manganese peroxidase-galactose can be achieved through large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is subjected to downstream processing steps, including purification and glycosylation, to obtain the final product. The use of bioreactors and optimized fermentation conditions ensures high yield and quality of the enzyme.

Análisis De Reacciones Químicas

Types of Reactions

Manganese peroxidase-galactose undergoes various chemical reactions, including:

Oxidation: The enzyme catalyzes the oxidation of manganese ions from Mn(II) to Mn(III), which can then oxidize phenolic substrates.

Reduction: The enzyme can also participate in reduction reactions, where it reduces hydrogen peroxide to water.

Substitution: The glycosylation of manganese peroxidase involves the substitution of hydroxyl groups with galactose molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent, and the reaction is carried out at an optimal pH of around 4.5 to 5.5.

Reduction: Reducing agents such as ascorbic acid can be used to facilitate the reduction reactions.

Substitution: Glycosylation reactions typically involve the use of activated sugar donors and specific glycosyltransferase enzymes.

Major Products Formed

The major products formed from these reactions include oxidized manganese ions (Mn(III)), water, and glycosylated manganese peroxidase.

Aplicaciones Científicas De Investigación

Manganese peroxidase-galactose has a wide range of scientific research applications, including:

Chemistry: It is used in the study of lignin degradation and the development of biocatalysts for industrial processes.

Biology: The enzyme is utilized in the investigation of fungal metabolism and the role of ligninolytic enzymes in nature.

Medicine: Manganese peroxidase-galactose is explored for its potential in bioremediation and the treatment of environmental pollutants.

Industry: The compound is used in the pulp and paper industry for the delignification of wood and in the textile industry for dye decolorization.

Mecanismo De Acción

The mechanism of action of manganese peroxidase-galactose involves the oxidation of manganese ions by hydrogen peroxide, resulting in the formation of Mn(III) ions. These Mn(III) ions then diffuse from the enzyme surface and oxidize phenolic substrates, leading to the breakdown of lignin and other complex organic molecules. The molecular targets include lignin-derived phenolic compounds, and the pathways involved are primarily oxidative in nature.

Comparación Con Compuestos Similares

Manganese peroxidase-galactose can be compared with other ligninolytic enzymes such as lignin peroxidase and versatile peroxidase. While all these enzymes play a role in lignin degradation, manganese peroxidase-galactose is unique in its ability to oxidize manganese ions, which in turn oxidize phenolic substrates. Similar compounds include:

Lignin peroxidase: Capable of directly oxidizing non-phenolic lignin model compounds.

Versatile peroxidase: Exhibits a broad substrate range and can oxidize both phenolic and non-phenolic compounds.

Laccase: Another ligninolytic enzyme that catalyzes the oxidation of phenolic substrates but does not oxidize manganese ions.

Propiedades

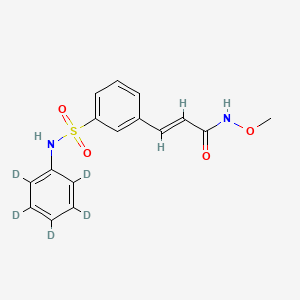

Fórmula molecular |

C15H19NO9 |

|---|---|

Peso molecular |

357.31 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1 |

Clave InChI |

VLHYYNTWHBRKNT-OBZUZTNLSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)